2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a hybrid organic molecule featuring dual heterocyclic systems: a 5-amino-1,3,4-thiadiazole ring and a 4-phenyl-1,3-thiazole moiety connected via a sulfanyl-propanamide linker . The amino group on the thiadiazole ring and the phenyl substitution on the thiazole ring contribute to its unique electronic and steric properties, enabling interactions with diverse biological targets .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-8(22-14-19-18-12(15)23-14)11(20)17-13-16-10(7-21-13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,18)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAUCEIWAVRQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.
Step 3: Finally, the intermediate is reacted with carbon disulfide to yield the desired compound.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group and thiadiazole ring undergo oxidation:
-
Sulfanyl oxidation : Forms sulfoxide or sulfone derivatives under mild oxidizing agents (e.g., H₂O₂, mCPBA).
Example: -
Thiadiazole ring oxidation : Generates sulfonic acid derivatives under strong oxidants (e.g., KMnO₄).
Key Data
| Reaction Site | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfanyl bridge | H₂O₂ | Sulfoxide | 75–85 | |
| Thiadiazole ring | KMnO₄ | Sulfonic acid | 60–70 |
Nucleophilic Substitution
-
Amino group : Reacts with acyl chlorides or alkyl halides to form acylated/alkylated derivatives.
Example: -
Thiadiazole C-2 position : Electrophilic substitution (e.g., nitration, halogenation) occurs under acidic conditions .
Electrophilic Substitution
Key Data
| Substrate | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| -NH₂ | Acetic anhydride | Acetamide derivative | Reflux, 2 h | 83 | |
| Thiazole ring | Br₂/FeBr₃ | 5-Bromo-thiazole | 0°C, 1 h | 68 |
Cycloaddition and Condensation
-
Diels-Alder reactions : The thiadiazole ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes.
-
Schiff base formation : The amine group condenses with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to form imine derivatives .
Key Data
| Reaction Type | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diels-Alder | 1,3-Butadiene | Bicyclic adduct | 100°C, 6 h | 55 | |
| Schiff base | 3,4,5-Trimethoxybenzaldehyde | Imine derivative | EtOH, Δ | 78 |
Reaction Optimization and Conditions
Microwave-assisted synthesis significantly enhances reaction efficiency for related thiadiazole derivatives :
| Reaction Type | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 6–17 | 0.5–1.5 |
| Yield (%) | 45–83 | 82–97 |
| Reference |
Comparative Reaction Data
The table below summarizes critical reactions and their outcomes:
| Reaction | Site | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|---|
| Oxidation | Sulfanyl | H₂O₂ | Sulfoxide | 75–85 | RT, 2 h |
| Acylation | Amine | Ac₂O | Acetamide | 83 | Reflux, 2 h |
| Bromination | Thiazole | Br₂/FeBr₃ | 5-Bromo-thiazole | 68 | 0°C, 1 h |
| Cycloaddition | Thiadiazole | 1,3-Butadiene | Bicyclic adduct | 55 | 100°C, 6 h |
Mechanistic Insights
-
Enzyme inhibition : The compound inhibits urease via covalent interaction with the active-site cysteine residue, leveraging its sulfanyl group.
-
Anticancer activity : Derivatives formed via acylation exhibit enhanced binding to kinase targets due to increased lipophilicity .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide exhibit activity against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
-
Anti-inflammatory Properties
- Research has shown that thiadiazole derivatives can inhibit inflammatory pathways. The incorporation of the thiazole moiety may enhance these effects, making the compound a candidate for further investigation as an anti-inflammatory drug.
-
Anticancer Potential
- Some studies have reported that thiadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound could be explored for its efficacy against various cancer cell lines.
Agricultural Applications
-
Pesticidal Activity
- Compounds containing thiadiazole and thiazole rings have been studied for their pesticidal properties. The potential use of this compound as a pesticide could be evaluated through bioassays against common agricultural pests.
-
Herbicidal Properties
- Similar compounds have shown herbicidal effects in various studies. The structural features of this compound may contribute to its ability to inhibit the growth of unwanted plant species.
Material Science Applications
-
Polymer Chemistry
- The unique chemical structure allows for the potential incorporation of this compound into polymer matrices to enhance properties such as thermal stability and mechanical strength.
-
Nanotechnology
- Research into nanomaterials has identified thiadiazole derivatives as promising candidates for creating functionalized nanoparticles. These nanoparticles could be used in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives revealed that compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pheny1,3-thiazol-2-y)propanamide exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for controlling bacterial infections, particularly those caused by Helicobacter pylori .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related thiadiazole and thiazole derivatives, focusing on substituents, heterocyclic cores, and biological activities. Key comparisons include:
Key Differences and Implications
Dual Heterocyclic Systems vs. Single Heterocycles
The target compound’s dual thiadiazole-thiazole system enables multi-target interactions, unlike single-heterocycle derivatives such as N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. This may enhance binding affinity and reduce off-target effects .
Amino Group vs. In contrast, fluorophenyl substituents (e.g., in ) improve metabolic stability but may reduce solubility.
Oxadiazole vs. Thiadiazole Hybrids Compounds with oxadiazole-thiazole hybrids (e.g., ) exhibit different electronic properties due to the oxygen atom in oxadiazole, which may alter redox activity compared to sulfur-rich thiadiazole systems .
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular structure of the compound features a thiadiazole ring linked to a phenylthiazole moiety through a propanamide group. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal : Studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of various bacterial strains and fungi. The presence of the thiadiazole ring enhances the interaction with microbial targets, making these compounds effective against resistant strains .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively documented. The compound has demonstrated:
- Cytotoxic Effects : In vitro studies revealed that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (GI50) values for some derivatives ranged from 0.74 to 10.0 µg/mL .
| Cell Line | GI50 (µg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Varies |
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has also been explored:
- Anticonvulsant Activity : Compounds similar to this compound have shown promise in models of epilepsy. For example, studies using maximal electroshock seizure (MES) tests indicated that certain derivatives were more effective than standard anticonvulsants like valproic acid .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of thiadiazole derivatives:
- Synthesis and Characterization : The synthesis typically involves reactions between thiadiazole precursors and various acylating agents under controlled conditions. Characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of these compounds. For instance, one study reported that a derivative exhibited significant protection against induced seizures with minimal neurotoxicity .
- Molecular Docking Studies : Computational studies have suggested that these compounds may interact effectively with specific biological targets through favorable binding affinities, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and 1,3-thiazole cores in this compound?
- Methodological Answer : The 1,3,4-thiadiazole moiety can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux, followed by alkylation of the intermediate thiol group (e.g., using chloroacetyl chloride or sulfonyl chlorides) . For the 1,3-thiazole ring, cyclization of α-bromo ketones with thiourea derivatives in polar solvents (e.g., dioxane) is effective, as demonstrated in analogous syntheses . Key steps include pH-controlled precipitation and recrystallization (ethanol-DMF mixtures) to isolate pure intermediates .
Q. How can researchers verify the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm connectivity (e.g., sulfanyl linkage at C2 of thiadiazole and propanamide chain) and IR spectroscopy to identify functional groups (e.g., amide C=O stretch near 1650 cm⁻¹). For crystallographic validation, SHELX software is widely employed for small-molecule refinement, particularly for resolving sulfur-containing heterocycles . Elemental analysis and TLC are critical for purity assessment .
Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?
- Methodological Answer : Screen against the NCI-60 cancer cell line panel, following protocols similar to those for 1,3-thiazole sulfonamide derivatives . Use MTT assays with 72-hour exposure times, IC50 calculations, and comparative analysis against positive controls (e.g., doxorubicin). Ensure consistency in DMSO concentration (<0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can substituent variations on the thiadiazole and thiazole rings modulate biological activity?
- Methodological Answer : Perform SAR studies by synthesizing derivatives with substituents at key positions:
- Thiadiazole C5 : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and interaction with cellular targets .
- Thiazole C4-phenyl group : Replace with heteroaromatic rings (e.g., pyridyl) to improve solubility and bioavailability .
- Propanamide chain : Modify stereochemistry (R/S configuration) to assess impact on target binding, as seen in PROTAC analogs . Validate using molecular docking (e.g., AutoDock Vina) against kinases or tubulin, common targets for thiazole/thiadiazole derivatives .
Q. What experimental approaches resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer : Address discrepancies by:
- Mechanistic profiling : Conduct flow cytometry (apoptosis vs. necrosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) to identify cell death pathways .
- Metabolic stability assays : Compare compound half-life in liver microsomes (e.g., human CYP3A4) to rule out metabolic inactivation in resistant cell lines .
- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines, focusing on drug-efflux pumps (e.g., ABC transporters) .
Q. How can researchers optimize solubility without compromising antitumor efficacy?
- Methodological Answer :
- Prodrug design : Convert the propanamide to a PEGylated ester for pH-dependent release in tumor microenvironments .
- Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to enhance aqueous solubility, as demonstrated for sulfonamide derivatives .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) with surface functionalization (e.g., folate ligands) for targeted delivery .
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., tubulin) after compound treatment .
- Pull-down assays : Use biotinylated analogs of the compound with streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout : Generate cell lines lacking suspected targets (e.g., EGFR) to confirm loss of compound activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
